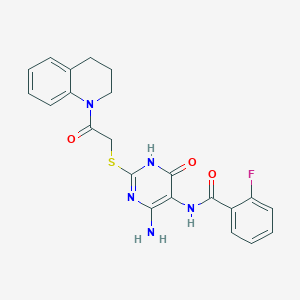
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H14N6OS and its molecular weight is 278.33. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival, making it a candidate for developing new anticancer therapies .
Anti-inflammatory Agents
Research indicates that this compound can act as an anti-inflammatory agent. It has been studied for its ability to inhibit key enzymes and pathways involved in the inflammatory response, such as COX-2 and iNOS, which are crucial in the production of pro-inflammatory mediators .
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects. It has been investigated for its ability to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It can inhibit various enzymes that are critical in different biochemical pathways, which can be useful in treating diseases where these enzymes are overactive or dysregulated .
Drug Development
Due to its unique chemical structure, this compound is valuable in drug development. It serves as a scaffold for synthesizing new derivatives with enhanced biological activity and better pharmacokinetic properties. Researchers use it to design and develop new drugs with improved efficacy and safety profiles.
These applications highlight the versatility and potential of “4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Wirkmechanismus
Target of Action
The primary targets of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide are the iNOS and COX-2 proteins . These proteins play a crucial role in the inflammatory response, acting as mediators in innate immunity .
Mode of Action
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide: interacts with its targets by binding to the active site of COX-2 . This interaction results in the inhibition of both iNOS and COX-2 proteins .
Biochemical Pathways
The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide reduces the production of pro-inflammatory mediators and cytokines . This leads to downstream effects such as a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide ’s action include a remarkable inhibition of both iNOS and COX-2 proteins level . This leads to a reduction in the production of pro-inflammatory mediators and cytokines .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-3-4-9(16-14-7)12-5-6-13-11(18)10-8(2)15-17-19-10/h3-4H,5-6H2,1-2H3,(H,12,16)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOTWWAUADTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one](/img/structure/B2612263.png)
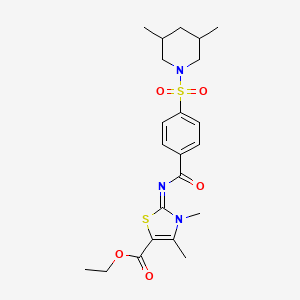
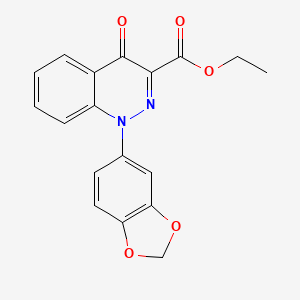
![N-cyclopentyl-1-[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2612268.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone](/img/structure/B2612269.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2612270.png)
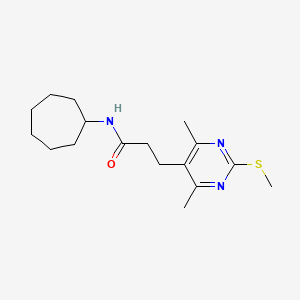
![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)
![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)

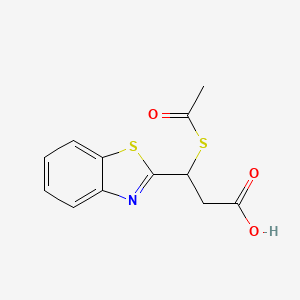

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)
